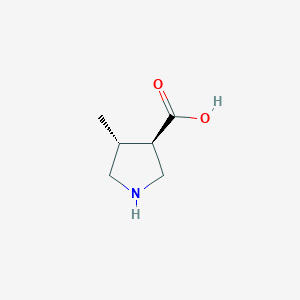

(3R,4R)-4-methylpyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

(3R,4R)-4-methylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4-2-7-3-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYSYPZJEXSTBV-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261896-34-8 | |

| Record name | rac-(3R,4R)-4-methylpyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 3r,4r 4 Methylpyrrolidine 3 Carboxylic Acid and Its Stereoisomers

Stereoselective and Enantioselective Synthesis Approaches

The controlled formation of the two adjacent stereocenters in 3,4-disubstituted pyrrolidines presents a considerable synthetic challenge. Modern methodologies have increasingly focused on asymmetric catalysis to induce chirality, or the use of enantiopure starting materials from the chiral pool to transfer existing stereochemistry into the target molecule.

Asymmetric Catalysis in Pyrrolidine (B122466) Ring Formation

Asymmetric catalysis offers an efficient route to chiral pyrrolidines by constructing the heterocyclic ring and setting the desired stereochemistry simultaneously. These methods often rely on chiral catalysts to control the facial selectivity of bond-forming reactions.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of substituted pyrrolidines. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key reaction in this context. Chiral amine catalysts, such as proline and its derivatives, activate substrates through the formation of transient iminium ions or enamines, enabling highly stereocontrolled transformations.

A common strategy involves a domino or tandem reaction sequence initiated by an enantioselective Michael addition. For instance, the reaction between α,β-unsaturated aldehydes and nitroalkenes, catalyzed by a chiral diarylprolinol silyl (B83357) ether, can generate γ-nitroaldehydes. These intermediates can then undergo reductive amination and cyclization to form the pyrrolidine ring. The stereochemistry of the final product is dictated by the initial organocatalyzed conjugate addition step. nih.govrsc.org Research has demonstrated that new pyrrolidine-based organocatalysts can be highly effective for the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. nih.gov

Similarly, the synthesis of pyrrolidine-3-carboxylic acid derivatives has been achieved through the organocatalytic enantioselective Michael addition of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes. rsc.org This approach led to the concise, two-step synthesis of 5-methylpyrrolidine-3-carboxylic acid with high enantiomeric excess (97% ee). rsc.orgresearchgate.net While this produces a regioisomer of the target compound, the methodology is highly relevant. A closely related synthesis of (3R,4R)-4-benzyl-3-pyrrolidinecarboxylic acid has also been reported, demonstrating control over the desired trans stereochemistry. researchgate.net

Table 1: Organocatalytic Michael Addition for Pyrrolidine Synthesis

| Catalyst / Method | Substrates | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Chiral Pyrrolidine-based Organocatalysts | Aldehydes, Nitroolefins | Substituted Pyrrolidines | Up to 98:2 | Up to 97% | rsc.org |

| Diarylprolinol Silyl Ether | 4-Oxo-2-enoates, Nitroalkanes | 5-Methylpyrrolidine-3-carboxylic acid | - | 97% | rsc.orgresearchgate.net |

| DABCO-mediated Michael addition | Isoxazol-5(4H)-ones, Nitroalkenes | 3,4-Disubstituted Pyrrolidin-2-ones | Good | - | rsc.org |

Asymmetric hydrogenation of substituted pyrrole (B145914) precursors is a powerful and atom-economical method for synthesizing chiral pyrrolidines. This approach involves the reduction of a C=C double bond within the heterocyclic ring using molecular hydrogen and a chiral transition-metal catalyst, typically based on rhodium or ruthenium. The catalyst's chiral ligands direct the approach of hydrogen to one face of the substrate, thereby establishing the stereocenters.

A significant breakthrough in this area was the catalytic asymmetric hydrogenation of N-Boc-protected pyrroles using a ruthenium catalyst modified with a trans-chelating chiral bisphosphine ligand, PhTRAP. researchgate.netnih.gov This method allows for the highly enantioselective reduction of various substituted pyrroles. Notably, the asymmetric hydrogenation of a 4,5-dimethylpyrrole-2-carboxylate derivative yielded the corresponding all-cis pyrrolidine, creating three contiguous stereocenters with a high degree of control in a single step. nih.gov This demonstrates the potential of the strategy to generate cis-3,4-disubstituted pyrrolidines, which are stereoisomers of the target compound. Another study reported an asymmetric hydrogenation to produce a cis-(S,S)-3,4-disubstituted pyrrolidine as a key step in a multi-step synthesis. researchgate.net

Table 2: Asymmetric Hydrogenation of Pyrrole Derivatives

| Catalyst System | Substrate | Product Stereochemistry | Enantiomeric Excess (ee) | Reference |

| Ru-(S,S)-(R,R)-PhTRAP | Methyl pyrrole-2-carboxylate | (S)-Proline derivative | 79% | researchgate.netnih.gov |

| Ru-(S,S)-(R,R)-PhTRAP | 2,3,5-Trisubstituted pyrroles | Chiral Pyrrolidines | 93-99.7% | nih.gov |

| Ru-(S,S)-(R,R)-PhTRAP | 4,5-Dimethylpyrrole-2-carboxylate | all-cis-Pyrrolidine | High | nih.gov |

Asymmetric reductive amination (ARA) provides a direct route to chiral amines and N-heterocycles from carbonyl compounds and an amine source. The reaction typically proceeds through the in situ formation of an imine or enamine, which is then asymmetrically reduced by a chiral metal catalyst. For the synthesis of pyrrolidines, this can be applied in an intramolecular fashion.

An appropriate acyclic precursor, such as a γ-amino-β-ketoester, can undergo intramolecular cyclization and reduction to form the pyrrolidine ring. Iridium-catalyzed transfer hydrogenation has been successfully employed for the successive reductive amination of diketones with anilines to construct N-aryl-substituted pyrrolidines. nih.gov Furthermore, iridium catalysis has been used for the reductive generation of azomethine ylides from tertiary amides, which then undergo intramolecular [3+2] cycloaddition to yield complex polycyclic pyrrolidine structures with high diastereoselectivity. acs.org While a direct application to (3R,4R)-4-methylpyrrolidine-3-carboxylic acid is not extensively documented, these examples showcase the potential of intramolecular ARA of a suitably designed keto-amine precursor to stereoselectively form the 3,4-disubstituted pyrrolidine core.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for forming C-C and C-heteroatom bonds. thieme-connect.de For pyrrolidine synthesis, this reaction is most powerfully applied as an intramolecular cyclization of a substrate containing both a nucleophilic center and an allylic leaving group. The stereochemistry is controlled by a chiral ligand coordinated to the palladium center, which influences the nucleophilic attack on the π-allyl-palladium intermediate.

A highly relevant example is the palladium(0)-catalyzed intramolecular cyclization of N-tethered acetamide (B32628) enolates. This methodology was developed to produce 3,4-disubstituted pyrrolidin-2-ones with complete trans diastereoselectivity. acs.org The reaction proceeds via a 5-exo-trig ring closure and the observed trans relationship between the substituents at the C3 and C4 positions is crucial, as it matches the relative stereochemistry of this compound. Although this route yields a lactam, the established stereocontrol provides a strong foundation for accessing the desired stereoisomer. The lactam can be subsequently reduced to the corresponding pyrrolidine. This strategy highlights the power of Pd-AAA to set the challenging trans stereochemistry in a 3,4-disubstituted pattern. acs.org

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.gov Compounds such as amino acids, sugars, and terpenes serve as versatile building blocks, with their inherent chirality being transferred to the final target molecule through a series of chemical transformations. nih.govsemanticscholar.org

Amino acids like L-proline and (2S,4R)-4-hydroxyproline are common starting points for the synthesis of more complex pyrrolidine derivatives. mdpi.com For the synthesis of a trans-3,4-disubstituted pyrrolidine, a starting material with appropriate stereocenters that can be chemically manipulated is required. L-Tartaric acid is an excellent candidate from the chiral pool, offering two vicinal stereocenters in a defined configuration. nih.gov Its C2 and C3 hydroxyl groups can be transformed into the amine and carboxylic acid functionalities, or used to direct the formation of adjacent stereocenters.

An efficient asymmetric synthesis of cis-(3R,4R)- and trans-(3R,4S)-4-aminopyrrolidine carboxylic acids has been reported, showcasing a diastereoselective conjugate addition as a key step. ox.ac.uk Although these are stereoisomers of the target compound, the work demonstrates the feasibility of building the core structure with high stereocontrol. The synthesis of (3R,4R)-4-benzyl-3-pyrrolidinecarboxylic acid, a close structural analog of the target molecule, has also been achieved, further validating the utility of asymmetric approaches to this scaffold. researchgate.net These examples underscore the principle of using existing chirality to construct the stereochemically dense pyrrolidine ring.

Derivations from Enantiomerically Pure Natural Products (e.g., L-proline derivatives)

The synthesis of substituted pyrrolidines frequently begins with readily available, enantiomerically pure precursors from the chiral pool. Natural amino acids, particularly L-proline and its derivatives like trans-4-hydroxy-L-proline, serve as common starting points for crafting more complex pyrrolidine structures. mdpi.comyale.edu This strategy capitalizes on the inherent stereochemistry of the natural product to build new stereocenters in a controlled manner.

For instance, a synthetic route to (3R)-carboxy pyrrolidine, a β-proline analogue, was developed starting from commercially available (R)-glycidol. yale.edu This approach utilizes the defined stereocenter of the starting material to direct the formation of the final product's stereochemistry. The synthesis involves converting (R)-glycidol to a nitrile derivative, which then undergoes a reductive cyclization to form the pyrrolidine ring. yale.edu Subsequent functional group manipulations, including mesylation, displacement with another nitrile group, and final hydrolysis, yield the target (3R)-carboxy pyrrolidine. yale.edu Other natural precursors, such as L-aspartic acid, have also been employed in the synthesis of optically active 3-carboxypyrrolidine derivatives. yale.edu

Utilization of Sugar and Amino Acid Precursors

Carbohydrates and amino acids represent a rich source of chiral building blocks for asymmetric synthesis. nih.govnih.gov Sugars, with their multiple, well-defined stereocenters, provide a versatile platform for the synthesis of polyhydroxylated pyrrolidines and related iminosugars. For example, D-lyxose and D-glucose have been used as starting materials for the preparation of various tethered alkynyl pyrrolidine derivatives. nih.gov Similarly, a D-xylose-derived nitrone serves as a convenient precursor for synthesizing 1-amino-2,5-imino-1,2,5-trideoxy-L-mannitol hydrochloride and its N-acetylamino derivative, highlighting the utility of carbohydrates in constructing the pyrrolidine core. nih.gov

Amino acids are fundamental precursors, especially in the context of 1,3-dipolar cycloaddition reactions for pyrrolidine synthesis. Simple α-amino acids such as glycine (B1666218), sarcosine, and L-proline itself are frequently condensed with aldehydes or ketones to generate azomethine ylides in situ. nih.govnih.gov These reactive intermediates are then trapped by dipolarophiles to construct the pyrrolidine ring system, embedding the amino acid structure into the new heterocyclic framework.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are powerful tools for inducing stereoselectivity in reactions involving prochiral substrates. In the synthesis of substituted pyrrolidines, a chiral auxiliary is temporarily incorporated into one of the reactants to direct the stereochemical outcome of a key bond-forming step. Following the reaction, the auxiliary is cleaved and can often be recovered for reuse.

A notable example involves the use of optically pure 4-phenyloxazolidinone as a chiral auxiliary. researchgate.net This strategy has been applied to the synthesis of all four stereoisomers of β-isopropyltyrosine, which contains a substituted pyrrolidine ring. The auxiliary is attached to an acrylamide, which then undergoes a 1,3-dipolar cycloaddition with an azomethine ylide. The steric bulk and defined stereochemistry of the oxazolidinone auxiliary guide the approach of the ylide, leading to excellent diastereoselectivity in the formation of the cycloadduct. researchgate.net After the cycloaddition, the auxiliary is removed, and subsequent chemical transformations yield the desired N-protected pyrrolidine carboxylic acid. researchgate.net This method allows for the predictable synthesis of specific stereoisomers by selecting the appropriate enantiomer of the chiral auxiliary.

Diastereoselective Synthetic Routes

Achieving high diastereoselectivity is crucial when constructing molecules with multiple stereocenters, such as this compound. Diastereoselective synthetic routes aim to favor the formation of one diastereomer over all others. Cycloaddition reactions are particularly well-suited for this purpose, as they can generate up to four stereogenic centers in a single, highly controlled step. acs.org

For example, the 1,3-dipolar cycloaddition between azomethine ylides and chiral N-tert-butanesulfinylazadienes provides a highly diastereoselective route to densely substituted pyrrolidines. acs.org The N-tert-butanesulfinyl group acts as a potent chiral director, inducing the formation of the final pyrrolidine with a specific absolute configuration. acs.org Similarly, the reaction of N-metallated azomethine ylides with chiral acrylamides (containing an oxazolidinone auxiliary) proceeds with excellent diastereoselectivity. researchgate.net The configuration of the resulting trans-3,4-disubstituted pyrrolidine is dictated by the stereochemistry of the chiral auxiliary. These methods demonstrate the power of substrate-controlled and auxiliary-controlled diastereoselection in synthesizing complex pyrrolidine structures.

Cycloaddition Reactions in Pyrrolidine Core Construction

Cycloaddition reactions are among the most powerful and efficient methods for constructing the five-membered pyrrolidine ring. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct, often in a single step with high atom economy and stereochemical control.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition, sometimes referred to as the Huisgen cycloaddition, is a cornerstone of heterocyclic synthesis. wikipedia.org This reaction involves a 1,3-dipole (a three-atom, four-pi-electron species) and a dipolarophile (typically an alkene or alkyne) to form a five-membered ring. wikipedia.org It is a highly valuable route for the regio- and stereoselective synthesis of pyrrolidines and other heterocycles. wikipedia.orgacs.org The development of catalytic, asymmetric versions of this reaction has further expanded its utility, allowing for the enantioselective synthesis of complex chiral pyrrolidines. rsc.org

Azomethine Ylide Cycloadditions

Among the various 1,3-dipoles, azomethine ylides are the most widely used for the synthesis of the pyrrolidine scaffold. acs.org These ylides are typically unstable and are generated in situ from a variety of precursors. mdpi.com A common method involves the thermal decarboxylation of an α-amino acid in the presence of an aldehyde or ketone. nih.govnih.gov The resulting non-stabilized azomethine ylide then rapidly undergoes a [3+2] cycloaddition with a suitable dipolarophile. mdpi.com

This methodology allows for significant molecular diversity, as the components (aldehyde, amino acid, and dipolarophile) can be varied extensively. The reaction between isatin-derived azomethine ylides and maleimides, for instance, produces complex N-fused pyrrolidinyl-dispirooxindoles with excellent diastereoselectivities. nih.gov The stereochemical outcome of these cycloadditions can be controlled through the use of chiral catalysts or auxiliaries, providing access to enantiomerically enriched pyrrolidine derivatives. acs.orgacs.org The reaction is highly versatile and has been applied to the synthesis of a wide array of polycyclic and densely functionalized pyrrolidines. acs.orgrsc.org

Table 1: Examples of Azomethine Ylide Cycloaddition Reactions for Pyrrolidine Synthesis This table is interactive and allows for sorting and filtering of the data.

| Aldehyde/Imine Precursor | Amino Acid | Dipolarophile | Catalyst/Conditions | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|---|

| Isatin | L-proline | N-ethylmaleimide | EtOH, reflux | N-fused pyrrolidinyl-dispirooxindole | 94 | >99:1 | nih.gov |

| Isatin | Sarcosine | N-phenylmaleimide | EtOH, reflux | N-fused pyrrolidinyl-dispirooxindole | 95 | >99:1 | nih.gov |

| 6-Bromoisatin | L-proline | N-ethylmaleimide | EtOH, reflux | N-fused pyrrolidinyl-dispirooxindole | 94 | >99:1 | nih.gov |

| Acenaphthenequinone | L-proline | N-phenylmaleimide | EtOH, reflux | Spiro-pyrrolidinyl-acenaphthenone | 93 | >99:1 | nih.gov |

| Salicylaldehyde | Glycine ester | 1,3-Dienyl ester | Toluene, reflux | Pyrrolidinochromene | - | Highly regio- and diastereoselective | rsc.org |

| Various aldehydes | N-aryl glycines | (intramolecular) | Toluene, reflux | Octahydropyrrolo[3,4-b]pyrrole | - | - | nih.gov |

| Chiral N-tert-butanesulfinylimine | - | Azomethine ylide | Ag2CO3 | Densely substituted pyrrolidine | up to 85 | >20:1 | acs.org |

Stereocontrol in Cycloaddition Processes

Cycloaddition reactions are powerful tools for the construction of cyclic systems, and achieving high levels of stereocontrol is a critical aspect of their application in modern organic synthesis. In the context of synthesizing substituted pyrrolidines, controlling the relative and absolute stereochemistry of newly formed stereocenters is paramount.

1,3-dipolar cycloadditions of azomethine ylides with alkenes are a primary method for pyrrolidine synthesis. acs.org However, these reactions often yield mixtures of endo and exo cycloadducts, particularly in intermolecular variants. acs.org To overcome this limitation, chemists have developed strategies that employ functional groups or conformational constraints to bias the diastereoselectivity of the cycloaddition. acs.org A notable approach involves a reaction cascade that includes an azomethine ylide cycloaddition followed by a nucleophilic cyclization. By carefully selecting the metal and demetalation conditions for the in situ generation of the azomethine ylide, the reaction pathway can be directed to favor the formation of a single diastereomer. acs.org For instance, forcing the demetalation of tin- or silicon-substituted iminium ions can lead to substituted pyrrolidines in high yields and diastereomeric purity. nih.gov

The stereochemical outcome of these cycloadditions can be influenced by various factors, including the nature of the dipole, the dipolarophile, and the reaction conditions. Chiral auxiliaries attached to either the azomethine ylide or the alkene can effectively control the facial selectivity of the cycloaddition, leading to enantioenriched products.

[3+2] Dipolar Cycloaddition for Substituted Pyrrolidines

The [3+2] dipolar cycloaddition reaction between an azomethine ylide and an alkene is one of the most efficient methods for constructing the pyrrolidine ring. acs.orgnih.gov This reaction allows for the creation of up to four new stereogenic centers in a single, atom-economical step. nih.govacs.org Azomethine ylides, which are often generated in situ, can be classified as stabilized or non-stabilized, a factor that influences their reactivity and the stereoselectivity of the cycloaddition. mdpi.com

Non-stabilized azomethine ylides, for example, can be generated from the decarboxylative condensation of α-amino acids with aldehydes or ketones. mdpi.com These reactive intermediates can then be trapped by a suitable dipolarophile to afford the desired pyrrolidine. Three-component reactions involving cyclic amines, aryl aldehydes, and olefinic oxindoles provide a pot, atom, and step economy (PASE) approach to biologically interesting spiro-heterocyclic compounds. rsc.org The use of acid additives can influence the regioselectivity of these 1,3-dipolar cycloadditions. dntb.gov.uanih.gov

The diastereoselectivity of [3+2] cycloadditions can be high, and computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the origins of this selectivity, often pointing to steric considerations as the controlling factor. nih.gov The versatility of this methodology is demonstrated by its application in the synthesis of a wide array of complex structures, including spirooxindoles and 7-azanorbornanes. rsc.orgnih.gov

Below is a table summarizing representative examples of [3+2] dipolar cycloaddition reactions for the synthesis of substituted pyrrolidines.

| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| Glycine & Aldehyde | Maleimide | Heat | Tetracyclic Pyrrolizidine | >9:1 | 71-93 |

| Tetrahydroisoquinoline & Aldehyde | Olefinic Oxindole | Acid additive | Spirooxindole-pyrrolidine | Major diastereomer | - |

| Pyrrolidine N-oxide | Substituted Alkene | Heat | 7-Azanorbornane | up to >20:1 | up to 97 |

| Chiral N-tert-Butanesulfinylazadiene | Azomethine Ylide | Ag₂CO₃ | Densely Substituted Pyrrolidine | 95:5 | - |

Data compiled from various sources. nih.govmdpi.comrsc.orgnih.gov

C-H Activation and Decarboxylative Functionalization Strategies

Recent advancements in synthetic methodology have introduced powerful strategies for the functionalization of typically inert C-H bonds and the use of carboxylic acids as versatile coupling partners. These methods offer novel disconnections for the synthesis of complex molecules like this compound.

Directed C-H activation has emerged as a transformative tool for the selective functionalization of specific C-H bonds in a molecule. acs.org By employing a directing group, a transition metal catalyst can be guided to a particular C-H bond, enabling its cleavage and subsequent functionalization. This strategy is particularly powerful for achieving regioselectivity that is not dictated by the inherent electronic or steric properties of the substrate.

For the synthesis of substituted pyrrolidines, C-H activation at unactivated positions of the ring provides a direct route to functionalized derivatives. acs.org For example, using an aminoquinoline auxiliary as a directing group at the C3 position of a pyrrolidine ring, a palladium catalyst can selectively activate the C4-H bond, leading to cis-3,4-disubstituted pyrrolidines with excellent regio- and stereoselectivity. acs.org This approach allows for the introduction of aryl groups at the C4 position. The tactical combination of such C-H functionalization with other transformations can achieve a formal vicinal difunctionalization of adjacent carbon centers in a modular fashion. acs.org

Mechanistic studies, combining experimental and computational approaches, have provided insights into the regio- and stereoselectivity of these reactions. acs.org For instance, in the palladium-catalyzed C4 arylation of pyrrolidines, palladacycle formation is found to be a key step, with the cis-selectivity arising from strain in the transition state leading to the trans-palladacycle. acs.org

Decarboxylative cross-coupling reactions have become a prominent method for the formation of carbon-carbon bonds, utilizing carboxylic acids as readily available and stable coupling partners. wikipedia.orgrsc.org In these reactions, a carboxylic acid is coupled with an organic halide in the presence of a metal catalyst, resulting in the formation of a new C-C bond with the extrusion of carbon dioxide. wikipedia.org

This strategy offers a significant advantage as it avoids the need for pre-formed organometallic reagents, which are often sensitive to air and moisture. wikipedia.org The carboxylic acid moiety is a common functional group in natural products and can be a convenient handle for late-stage functionalization. nih.gov Photoredox-transition metal dual catalysis has expanded the scope of these reactions, enabling the coupling of redox-active esters derived from carboxylic acids with heteroaryl halides to generate sp³-rich scaffolds. acs.org

For the synthesis of substituted pyrrolidines, decarboxylative coupling can be envisioned as a powerful tool. For instance, a proline derivative can be coupled with a glycine derivative through an electrochemical decarboxylative cross-coupling, although this can be a challenging transformation. nih.gov The development of robust catalytic systems, often involving palladium or nickel, has been crucial for the success of these reactions. nih.govacs.org

The table below provides a conceptual overview of how these strategies can be applied.

| Strategy | Substrate | Reagent | Catalyst System | Product Type |

| Directed C-H Activation | C3-Amide Substituted Pyrrolidine | Aryl Iodide | Palladium(II) Acetate | C4-Aryl-C3-Amide Pyrrolidine |

| Decarboxylative Cross-Coupling | NHP Ester of Pyrrolidine-2-carboxylic acid | Heteroaryl Iodide | Nickel/Photoredox | 2-Heteroaryl Pyrrolidine |

NHP = N-hydroxyphthalimide. Data compiled from various sources. acs.orgacs.org

Ring-Forming and Ring-Modification Reactions

The construction of the pyrrolidine ring is a central theme in the synthesis of this compound and its analogs. Beyond cycloaddition reactions, various other ring-forming and ring-modification strategies are employed.

The formation of the pyrrolidine skeleton can be effectively achieved through the cyclization of appropriately functionalized acyclic precursors. mdpi.com This approach allows for the stereocenters to be set in the acyclic starting material, which then translates into the stereochemistry of the final cyclic product.

One common strategy involves the intramolecular cyclization of an amino alcohol or a related derivative. For instance, the cyclization of an alcohol onto a suitably activated intermediate can lead to the formation of the pyrrolidine ring. mdpi.com An enantioselective approach to the synthesis of Anisomycin, a pyrrolidine-containing natural product, features the cyclization of an alcohol using sodium hydride in DMF to form the Boc-protected pyrrolidine. mdpi.com

Another powerful method is the intramolecular aza-Michael reaction. In an asymmetric 'clip-cycle' synthesis, a Cbz-protected bis-homoallylic amine is first "clipped" to a thioacrylate via an alkene metathesis reaction. The resulting intermediate then undergoes an enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, to furnish the substituted pyrrolidine with high enantioselectivity. core.ac.uk

Cascade reactions that combine cyclization with other transformations offer an efficient route to complex polycyclic systems containing a pyrrolidine ring. For example, a cascade process involving the in situ formation of a cyclic azomethine ylide from an aldehyde and a primary amine, followed by an intramolecular cycloaddition, can be used to construct tricyclic amine systems. mdpi.com

The table below illustrates different types of cyclization reactions for pyrrolidine synthesis.

| Reaction Type | Precursor Type | Catalyst/Reagent | Key Transformation |

| Intramolecular Nucleophilic Substitution | Acyclic Amino Alcohol | NaH | O-alkylation to form ether linkage, then cyclization |

| Intramolecular aza-Michael Addition | Bis-homoallylic Amine + Thioacrylate | Chiral Phosphoric Acid | Asymmetric conjugate addition of amine to activated alkene |

| Cyclization/Cycloaddition Cascade | Acyclic Aldehyde-Amine | Heat | Formation of cyclic azomethine ylide and subsequent cycloaddition |

Data compiled from various sources. mdpi.commdpi.comcore.ac.uk

Nitrile Anion Cyclization

Nitrile anion cyclization is a powerful strategy for the construction of substituted pyrrolidine rings. This methodology involves the intramolecular cyclization of a nitrile-containing substrate, where the nitrile group is activated by a strong base to form a nucleophilic carbanion. This anion then attacks an electrophilic center within the same molecule to forge the pyrrolidine ring.

A notable example of this approach is the enantioselective synthesis of a substituted pyrrolidine-3-carboxylic acid derivative. While not directly yielding this compound, the synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid illustrates the core principles of this method. The key step is a 5-exo-tet cyclization of a nitrile anion, which proceeds with a high degree of stereocontrol, leading to the formation of the 1,3,4-trisubstituted chiral pyrrolidine in high yield and enantiomeric excess. mdpi.com The choice of base and activating group is critical for the success of the cyclization. In this particular synthesis, lithium hexamethyldisilazide (LiHMDS) was employed as the base, with diethyl chlorophosphate serving as an optimal activating group for the nitrile. mdpi.com

Retro-Dieckmann Reactions

The retro-Dieckmann condensation is a ring-opening reaction of a cyclic β-keto ester, driven by the formation of a more stable product. While the Dieckmann condensation is a classic method for forming five- and six-membered rings, its reverse, the retro-Dieckmann reaction, can be ingeniously employed in the synthesis of functionalized heterocycles. acs.org

In the context of pyrrolidine synthesis, a retro-Dieckmann-type fragmentation can be utilized to generate substituted five-membered rings from strained bicyclic systems. For instance, the fragmentation of functionalized [2.2.1]bicyclic β-ketosulfones or β-ketoesters can proceed under mild acidic or basic conditions to yield substituted five-membered heterocycles. organic-chemistry.org This approach takes advantage of the strain release in the bicyclic system to drive the ring-opening reaction. The general mechanism involves the formation of an enolate, followed by cleavage of a carbon-carbon bond to open the ring and subsequently form a new cyclic structure. rsc.org

While a direct application of the retro-Dieckmann reaction for the synthesis of this compound is not prominently documented, the principle of using this reaction to construct substituted five-membered rings suggests its potential as a strategic tool in the design of synthetic routes to this and other pyrrolidine derivatives.

Protecting Group Chemistry in Stereoselective Synthesis

The use of protecting groups is fundamental in the multi-step synthesis of complex molecules like this compound. These groups temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions, and are later removed to reveal the original functionality.

In the synthesis of pyrrolidine derivatives, the secondary amine of the pyrrolidine ring is often protected to prevent its interference with subsequent reactions. Two of the most common nitrogen protecting groups are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups.

The Boc group is typically introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This protecting group is stable under a wide range of conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). organicchemistrytutor.com

The Cbz group , on the other hand, is introduced using benzyl (B1604629) chloroformate (Cbz-Cl). The Cbz group is stable to acidic and basic conditions but is susceptible to removal by catalytic hydrogenation. unibo.it This orthogonality with the Boc group allows for selective deprotection strategies in molecules containing both protecting groups. A rhodium-catalyzed coupling of arylboroxines with N-Boc- or N-Cbz-protected amines provides a direct route to amides, showcasing the utility of these protected intermediates. organicchemistrytutor.com

| Protecting Group | Introduction Reagent | Common Deprotection Conditions | Stability |

| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic conditions (e.g., TFA, HCl) | Stable to base, nucleophiles, and hydrogenation |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂/Pd-C) | Stable to acid and base |

The ability to selectively remove one protecting group in the presence of others is crucial for the efficient synthesis of complex molecules. The differential lability of the Boc and Cbz groups is often exploited in such strategies.

For instance, a Cbz group can be selectively removed by hydrogenolysis while a Boc group remains intact. Conversely, a Boc group can be cleaved under acidic conditions without affecting a Cbz group. mdpi.com This orthogonality is a cornerstone of modern synthetic chemistry.

In cases where a molecule contains multiple protecting groups of the same type, selective deprotection can sometimes be achieved by carefully controlling the reaction conditions. For example, in a molecule with both an N-Boc and an N-benzyl (Bn) group, the N-benzyl group can be selectively removed in the presence of the N-Boc group under certain acidic conditions. rsc.org

Resolution of Racemic Mixtures

When a synthetic route produces a racemic mixture of a chiral compound, a resolution step is necessary to separate the enantiomers. For carboxylic acids like 4-methylpyrrolidine-3-carboxylic acid, a common and effective method is the formation of diastereomeric salts. researchgate.net

This process involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent). This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. researchgate.net Once the diastereomeric salts are separated, the desired enantiomer of the carboxylic acid can be recovered by treatment with an acid to break the salt.

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts, and finding the optimal resolving agent and crystallization solvent often requires empirical screening.

| Resolving Agent Type | Example | Principle of Separation |

| Chiral Amine | (R)-1-Phenylethylamine | Forms diastereomeric salts with the racemic carboxylic acid, which are then separated by fractional crystallization. |

| Chiral Alkaloid | Brucine | Similar to chiral amines, forms diastereomeric salts with differing solubilities. |

Practical and Large-Scale Synthesis Methodologies

For the synthesis of chiral pyrrolidine derivatives, several strategies have been developed to address these challenges. One approach is the use of asymmetric catalysis, which can introduce chirality early in the synthesis and avoid the need for a resolution step later on. For example, a practical large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a related chiral intermediate, was achieved via an asymmetric 1,3-dipolar cycloaddition reaction. oup.com This method allowed for the preparation of kilogram quantities of the desired product without the need for chromatography. oup.com

Another emerging technology for large-scale synthesis is continuous flow chemistry. Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. A rapid and scalable continuous flow protocol has been developed for the diastereoselective synthesis of α-chiral pyrrolidines, demonstrating the potential of this technology for the efficient production of these valuable compounds.

Iii. Chemical Reactivity and Derivatization of 3r,4r 4 Methylpyrrolidine 3 Carboxylic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be converted into several other functionalities, most notably esters and amides.

The carboxylic acid of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid can be readily converted into its corresponding esters through various standard methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This is an equilibrium process, and to drive the reaction toward the ester product, the alcohol is typically used in excess, or water is removed as it is formed. masterorganicchemistry.com

For instance, reaction with methanol (B129727) under acidic conditions would yield methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate. The pyrrolidine (B122466) nitrogen is typically protected beforehand (e.g., as a tosyl or Boc derivative) to prevent side reactions, as seen in the known compound methyl (3R,4R)-4-methyl-1-(4-methylbenzenesulfonyl)pyrrolidine-3-carboxylate. jst.go.jp

Conversely, the ester functionality can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. chemguide.co.ukyoutube.com Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and is driven to completion by using an excess of water. chemguide.co.uk Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. chemguide.co.ukyoutube.com This reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to regenerate the carboxylic acid.

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Ester | Equilibrium reaction; often requires removal of water. masterorganicchemistry.com |

| Acid-Catalyzed Hydrolysis | Excess H₂O, Acid Catalyst (e.g., HCl) | Carboxylic Acid | Reversible reaction. chemguide.co.uk |

| Base-Catalyzed Hydrolysis (Saponification) | 1. Base (e.g., NaOH), H₂O 2. Acid Workup (e.g., H₃O⁺) | Carboxylic Acid | Irreversible reaction. chemguide.co.uk |

The conversion of the carboxylic acid to an amide is a crucial transformation in medicinal chemistry. This is typically achieved by reacting the carboxylic acid with an amine in the presence of a coupling reagent. luxembourg-bio.com Direct reaction of a carboxylic acid and an amine requires very high temperatures and is generally not practical. luxembourg-bio.com

Coupling reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. luxembourg-bio.com A wide variety of such reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and phosphonium (B103445) or uronium salts like HATU or HBTU. luxembourg-bio.com The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize side reactions, particularly racemization if other stereocenters are present. luxembourg-bio.com

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. youtube.com This two-step process involves treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

| Method | Typical Reagents | Intermediate | Key Features |

|---|---|---|---|

| Carbodiimide Coupling | Amine (R-NH₂), DCC or EDCI, ± Additive (e.g., HOBt) | O-acylisourea | Commonly used; byproduct (DCU) can be insoluble. luxembourg-bio.com |

| Phosphonium/Uronium Salt Coupling | Amine (R-NH₂), HBTU or HATU, Base (e.g., DIPEA) | OBt/OAt active ester | High efficiency, often used in peptide synthesis. luxembourg-bio.com |

| Acid Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | Acid Chloride | Two-step process involving a highly reactive intermediate. youtube.com |

Modification of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is nucleophilic and can undergo a variety of reactions, including alkylation and acylation.

N-alkylation introduces an alkyl group onto the pyrrolidine nitrogen. This can be achieved through reaction with alkyl halides, although this method can sometimes lead to overalkylation. A more controlled method is reductive amination, discussed in the next section. Another approach involves the reductive alkylation of the amine using a carboxylic acid as the alkyl source, mediated by a reducing agent like phenylsilane. nih.gov

N-acylation involves the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acid chloride or an acid anhydride, to form an N-acyl derivative (an amide). researchgate.net This reaction is typically straightforward and high-yielding. For example, reaction with acetyl chloride in the presence of a base would yield N-acetyl-(3R,4R)-4-methylpyrrolidine-3-carboxylic acid. Similarly, N-sulfonylation can be achieved using sulfonyl chlorides (e.g., tosyl chloride) to provide N-sulfonylated derivatives, which are often used as protecting groups for the nitrogen. jst.go.jp

Reductive amination is a powerful method for forming C-N bonds and is a common way to achieve N-alkylation. masterorganicchemistry.comorganic-chemistry.org In this reaction, the secondary amine of this compound reacts with an aldehyde or a ketone to form an intermediate iminium ion. This ion is then reduced in situ by a reducing agent present in the reaction mixture. masterorganicchemistry.comharvard.edu

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comharvard.edu These reagents are particularly useful because they are mild enough not to reduce the starting aldehyde or ketone but are reactive enough to reduce the intermediate iminium ion. masterorganicchemistry.com This selectivity prevents side reactions and allows the reaction to be performed in a single pot. For example, reacting the parent compound with acetaldehyde (B116499) and NaBH(OAc)₃ would yield (3R,4R)-1-ethyl-4-methylpyrrolidine-3-carboxylic acid.

Introduction and Modification of Substituents on the Pyrrolidine Ring

Post-synthesis modification of the C-H bonds on the pyrrolidine ring of this compound is challenging and not commonly reported. Synthetic strategies generally focus on constructing the substituted pyrrolidine ring from acyclic precursors that already contain the desired substituents or functional groups that can be easily converted. researchgate.netrsc.org

For instance, the synthesis of analogs like (3R,4R)-4-benzyl-3-pyrrolidinecarboxylic acid is achieved through a multi-step sequence starting from chiral precursors, rather than by direct benzylation of a pre-existing pyrrolidine ring. researchgate.net However, modern synthetic methods such as C-H activation could theoretically be applied to introduce new substituents. C-H activation strategies have been used on N-protected proline derivatives to introduce aryl groups, demonstrating the potential for such transformations on similar scaffolds. nih.gov Such a reaction on this compound would likely require prior protection of both the amine and carboxylic acid functionalities and careful selection of directing groups and catalysts to control the regioselectivity of the functionalization.

Electrophilic and Nucleophilic Substitution Reactions

The pyrrolidine ring, being a saturated heterocycle, is generally not susceptible to classical electrophilic aromatic substitution. However, the nitrogen atom readily participates in nucleophilic reactions. Furthermore, modern synthetic methods have enabled the functionalization of C-H bonds within the pyrrolidine ring, which can be considered a form of substitution.

Nucleophilic Reactions at the Nitrogen Atom: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. It can readily react with a variety of electrophiles, such as alkyl halides, acyl chlorides, and anhydrides, to form N-substituted derivatives. This process is fundamental to modifying the properties of the parent compound for various applications, including the synthesis of pharmacologically active molecules. For instance, N-acylation is a common strategy to protect the amine functionality or to introduce specific structural motifs.

C-H Functionalization: Recent advances in catalysis have allowed for the direct functionalization of C(sp³)–H bonds, providing a powerful tool for the late-stage modification of complex molecules. While specific studies on this compound are limited, related pyrrolidine systems have been shown to undergo C-H activation. These reactions, often directed by a coordinating group, can lead to the introduction of aryl, alkyl, or other functional groups at specific positions on the pyrrolidine ring. For example, a carboxylic acid group can act as a directing group in palladium-catalyzed C-H activation, facilitating functionalization at a distal position.

The table below summarizes potential substitution reactions based on the general reactivity of pyrrolidine derivatives.

| Reaction Type | Reagent/Catalyst | Product Type | Notes |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkylpyrrolidine | A standard Sₙ2 reaction where the nitrogen acts as the nucleophile. |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-Acylpyrrolidine (Amide) | Forms a stable amide bond, often used as a protective group. |

| C-H Arylation | Aryl halide, Pd catalyst | C-Arylpyrrolidine | Requires a directing group and specific catalytic conditions for regioselectivity. |

Oxidation and Reduction of Ring Substituents

The methyl and carboxylic acid groups attached to the pyrrolidine ring are amenable to various oxidation and reduction reactions, allowing for the synthesis of a range of derivatives with modified functionalities.

Reduction of the Carboxylic Acid Group: The carboxylic acid at the C-3 position can be selectively reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. The resulting (3R,4R)-4-methyl-3-(hydroxymethyl)pyrrolidine is a valuable chiral building block for the synthesis of more complex molecules, including enzyme inhibitors. The reduction proceeds via a hydride attack on the carbonyl carbon. Softer reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids.

Oxidation of the Methyl Group: The oxidation of the methyl group at the C-4 position to a hydroxymethyl or even a carboxylic acid group represents a significant synthetic challenge due to the relative inertness of the C-H bonds of the methyl group. Such transformations typically require harsh conditions or specialized enzymatic or catalytic systems that can achieve selective C-H oxidation. While specific examples for this exact substrate are not readily found in the literature, general methods for the oxidation of alkyl groups on heterocyclic rings could potentially be applied, although issues with selectivity and over-oxidation would need to be carefully managed.

The following table outlines the potential oxidation and reduction reactions of the ring substituents.

| Reaction Type | Reagent/Catalyst | Functional Group Transformed | Product Functional Group |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Carboxylic acid | Primary alcohol |

| Oxidation | Strong oxidizing agents / Biocatalyst | Methyl group | Hydroxymethyl / Carboxylic acid |

Iv. Conformational Analysis and Structural Characterization

Conformational Preferences of the Pyrrolidine (B122466) Ring

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common puckered forms are the "envelope" (or Cγ-exo/endo) and "twist" conformations. In the envelope conformation, four of the ring atoms are roughly coplanar, while the fifth atom (typically Cγ, the carbon atom opposite the nitrogen) is displaced out of this plane. If the Cγ atom is displaced on the opposite side of the ring from the carboxyl group, it is termed "exo," and if it is on the same side, it is "endo." nih.gov

The puckering of the pyrrolidine ring is not static; the ring undergoes a rapid interconversion between different conformational states. The specific preference for one pucker over another is influenced by the nature and stereochemistry of the substituents on the ring. For proline, the parent compound, there is a known equilibrium between the Cγ-exo and Cγ-endo conformers. nih.gov

Impact of Substituent Configuration on Pyrrolidine Conformation

The substituents at the C3 and C4 positions of the pyrrolidine ring in (3R,4R)-4-methylpyrrolidine-3-carboxylic acid have a profound impact on its conformational preferences. The (3R,4R) stereochemistry places the methyl and carboxylic acid groups in a trans configuration relative to each other.

Studies on analogous 4-substituted prolines have established clear trends. For instance, electronegative substituents in the 4-trans position tend to favor an exo pucker of the pyrrolidine ring, while sterically demanding groups, such as a tert-butyl group, also show distinct preferences. A trans-4-tert-butyl group strongly favors a pseudoequatorial orientation, which in turn influences the ring to adopt an endo pucker. nih.gov

Pseudorotation Cycles and Conformational Dynamics

The conformational landscape of the pyrrolidine ring is best described by a pseudorotation cycle. This concept illustrates the continuous transition of the ring through a series of envelope and twist conformations without significant energy barriers. The puckering of the ring can be described by a phase angle of pseudorotation (P) and an amplitude of puckering (τm). The phase angle defines the specific envelope or twist conformation, while the amplitude indicates the degree of deviation from planarity.

The substituents on the ring create preferential energy minima along this pseudorotation pathway. For this compound, the energy landscape will feature distinct low-energy regions corresponding to the conformations that best accommodate the trans-disposed methyl and carboxyl groups. The dynamics of the ring involve transitions between these preferred conformations, and the height of the energy barriers between them determines the rate of interconversion. Computational studies, such as those using density functional theory (DFT), can be employed to map this pseudorotation cycle and identify the most stable conformers. researchgate.net

Spectroscopic Techniques in Structural Elucidation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed three-dimensional structure and conformational dynamics of molecules like this compound in solution.

1D NMR Spectroscopy :

¹H NMR : The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The chemical shifts of the ring protons are sensitive to the ring's pucker and the orientation of the substituents. The coupling constants (³JHH) between adjacent protons, particularly those on the pyrrolidine ring, are invaluable for conformational analysis. These coupling constants are related to the dihedral angles between the protons via the Karplus equation, allowing for the determination of the ring's puckering and the relative orientation of the substituents.

¹³C NMR : The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environments, confirming the molecular framework.

2D NMR Spectroscopy :

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, helping to trace the connectivity of the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with the carbon atom to which it is directly attached, aiding in the assignment of both proton and carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. This is particularly useful for determining the relative stereochemistry of the substituents and the preferred conformation of the pyrrolidine ring by observing through-space interactions between protons on different parts of the molecule.

While specific NMR data for this compound is not publicly available, the application of these techniques to structurally similar 3,4-disubstituted pyrrolidines has been instrumental in their characterization.

| NMR Technique | Information Provided | Application to this compound |

| ¹H NMR | Chemical shifts, coupling constants (³JHH) | Determine proton environment, dihedral angles, and ring pucker. |

| ¹³C NMR | Chemical shifts | Identify unique carbon atoms and their electronic state. |

| COSY | H-H correlations | Establish proton connectivity within the pyrrolidine ring and substituents. |

| HSQC | C-H one-bond correlations | Assign proton and carbon signals definitively. |

| HMBC | C-H long-range correlations | Confirm the molecular structure and connectivity. |

| NOESY | Through-space H-H correlations | Determine relative stereochemistry and preferred conformation. |

Stereochemical Assignment Methodologies (e.g., X-ray Diffraction)

While NMR spectroscopy is excellent for determining structure in solution, single-crystal X-ray diffraction provides the definitive, unambiguous solid-state structure of a molecule, including its absolute stereochemistry.

For this compound, obtaining a suitable single crystal would allow for the precise determination of:

Bond lengths and angles : Providing exact geometric parameters of the molecule.

Conformation of the pyrrolidine ring : Revealing the specific envelope or twist conformation adopted in the crystal lattice.

Relative and absolute stereochemistry : Confirming the (3R,4R) configuration of the chiral centers. The Flack parameter, determined during crystallographic refinement, can be used to establish the absolute configuration.

Intermolecular interactions : Showing how the molecules pack in the solid state, including hydrogen bonding involving the carboxylic acid and the amine group, which can influence the observed conformation.

The crystal structure of a related compound, (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid, has been determined, establishing the relative configuration of its four stereogenic centers and revealing a network of intermolecular hydrogen bonds. This highlights the power of X-ray diffraction in providing a detailed structural snapshot.

| Parameter | Information from X-ray Diffraction |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise 3D position of each atom in the molecule. |

| Bond Lengths & Angles | Exact geometric details of the molecular structure. |

| Torsion Angles | Quantitative description of the ring pucker and substituent orientation. |

| Flack Parameter | Determination of the absolute stereochemistry. |

In the absence of experimental data for the title compound, these established methodologies provide a robust framework for its future structural characterization.

V. Role As Chiral Building Blocks and Scaffolds in Complex Molecule Synthesis

Integration into Peptidomimetic Design

Peptidomimetics are designed to mimic natural peptides but often have improved properties like enhanced stability against enzymatic degradation. Conformationally restricted amino acids are crucial in this field as they reduce the flexibility of peptide chains, helping to lock in a bioactive conformation. lifechemicals.comnih.gov Pyrrolidine-based amino acids, due to their cyclic nature, are well-established for inducing specific secondary structures, such as β-turns, in peptide chains. acs.org The incorporation of these constrained building blocks can significantly influence the biological activity and selectivity of the resulting peptidomimetic. ox.ac.ukmdpi.com While specific examples for (3R,4R)-4-methylpyrrolidine-3-carboxylic acid are not detailed in the available literature, its structure is analogous to other γ-amino acids used for this purpose. frontiersin.org

Construction of Fused and Spirocyclic Systems

Pyrrolidine (B122466) derivatives are versatile precursors for the synthesis of more complex heterocyclic systems, including fused and spirocyclic frameworks. These complex structures are of significant interest in medicinal chemistry due to their novel three-dimensional shapes. General synthetic methods, such as 1,3-dipolar cycloaddition reactions involving azomethine ylides, are commonly used to construct the pyrrolidine ring, which can then be elaborated into more complex architectures. While direct evidence of this compound being used for this purpose is not available, related pyrrolidines serve as key intermediates in creating spiro-pyrrolidinyl compounds.

Precursors for Polyhydroxylated Compounds and Iminocyclitols

Polyhydroxylated pyrrolidines, also known as iminocyclitols or azasugars, are potent inhibitors of glycosidases and are valuable targets in drug discovery. The synthesis of these compounds often starts from chiral precursors that already contain the pyrrolidine ring. Synthetic strategies typically involve the stereoselective introduction of hydroxyl groups onto the pyrrolidine scaffold. Chiral pyrrolidines derived from natural sources like 4-hydroxyproline are common starting materials for these syntheses.

Application in the Synthesis of Structurally Constrained Analogues

The principle of using constrained building blocks extends beyond peptidomimetics to the synthesis of analogues of various bioactive molecules. lifechemicals.com By replacing a more flexible portion of a molecule with a rigid scaffold like a substituted pyrrolidine, chemists can probe the required conformation for biological activity and develop more potent and selective compounds. The defined stereochemistry of this compound makes it a potential candidate for creating such structurally constrained analogues, where the methyl and carboxylic acid groups can be oriented in a precise spatial arrangement.

Modular Access to Difunctionalized Carbon Frameworks

The pyrrolidine ring can serve as a template for the stereocontrolled introduction of multiple functional groups. The carboxylic acid and the secondary amine functionalities on a molecule like this compound provide two distinct handles for chemical modification. Further functionalization at other positions on the ring can lead to highly substituted, chiral frameworks that are valuable intermediates in diversity-oriented synthesis.

Building Blocks for Pyrrolidine-Based Organocatalysts

Chiral pyrrolidines are privileged structures in the field of asymmetric organocatalysis. unibo.it Catalysts derived from natural amino acids like proline and its derivatives are highly effective in a wide range of enantioselective transformations. unibo.it These catalysts typically operate via enamine or iminium ion intermediates. The synthesis of novel organocatalysts often involves modifying the pyrrolidine scaffold to fine-tune steric and electronic properties, thereby improving catalytic activity and stereoselectivity. For instance, derivatives of (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid have been utilized as catalysts in diastereo- and enantioselective reactions.

Vi. Applications in Chemical Biology and Drug Discovery Excluding Clinical Human Trial Data

Design and Synthesis of Derivatives for Receptor Interaction Studies

The defined stereochemistry of the (3R,4R)-4-methylpyrrolidine-3-carboxylic acid core is instrumental in designing molecules that can selectively bind to specific receptor subtypes.

While direct studies specifically employing the this compound scaffold for ionotropic glutamate (B1630785) receptor (iGluR) ligands are not extensively documented in publicly available literature, the broader class of substituted pyrrolidine-2-carboxylic acids has been explored for this purpose. For instance, the stereoselective synthesis of (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid has been a subject of rational design for creating novel iGluR antagonists. nih.gov This research highlights the importance of the pyrrolidine (B122466) ring in orienting the carboxylic acid groups to mimic the binding of the endogenous ligand, glutamate.

A comprehensive structure-activity relationship (SAR) study on a series of (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogs revealed that substitutions on the phenyl ring significantly influence binding affinity and selectivity for different iGluR subtypes, including NMDA, AMPA, and kainate receptors. nih.gov For example, introducing a chloro or bromo substituent at the 4'-position of the phenyl ring resulted in antagonists with a preference for NMDA receptors. nih.gov These findings underscore the potential of substituted pyrrolidine scaffolds in the development of selective iGluR modulators, suggesting that a similar design strategy could be applied to derivatives of this compound. The synthesis of such analogs often involves multi-step stereoselective routes to ensure the correct spatial arrangement of the substituents. nih.govnih.gov

| Compound Analog | Substitution | Receptor Selectivity | Potency |

| (2S,3R)-3-(4'-chlorophenyl)-pyrrolidine-2-carboxylic acid | 4'-chloro | NMDA receptor antagonist | Ki = 0.63 µM |

| (2S,3R)-3-(4'-bromophenyl)-pyrrolidine-2-carboxylic acid | 4'-bromo | NMDA receptor antagonist | Ki = 0.62 µM |

The pyrrolidine scaffold has been successfully utilized in the design of chemokine receptor antagonists. nih.gov Chemokine receptors, such as CXCR4, are G-protein coupled receptors (GPCRs) that play a significant role in inflammation, autoimmune diseases, and cancer metastasis. nih.gov The design and synthesis of novel CXCR4 antagonists have been based on a pyrrolidine framework, leading to the identification of potent inhibitors of the CXCL12-induced signaling pathway. nih.gov

One study identified a lead compound, 46 , which demonstrated a strong binding affinity for the CXCR4 receptor with an IC50 of 79 nM and effectively inhibited CXCL12-induced calcium flux with an IC50 of 0.25 nM. nih.gov This compound also showed significant efficacy in a mouse model of cancer metastasis. nih.gov While this particular study did not specifically use the this compound scaffold, it showcases the utility of the pyrrolidine ring as a core structural motif for developing chemokine receptor modulators. The structure of these antagonists often features a basic nitrogen atom within the pyrrolidine ring, which is crucial for interaction with the receptor, and various substituents that can be optimized to enhance potency and selectivity. nih.gov

| Compound | Target Receptor | Binding Affinity (IC50) | Functional Inhibition (IC50) |

| Compound 46 | CXCR4 | 79 nM | 0.25 nM (Calcium Flux) |

Scaffold for Enzyme Inhibitor Development

The constrained cyclic structure of this compound makes it an attractive starting point for the design of enzyme inhibitors, where precise positioning of binding motifs is key to achieving high affinity and selectivity.

There is a lack of specific published research on the design of histidine decarboxylase (HDC) inhibitors using the this compound scaffold. HDC is the enzyme responsible for the synthesis of histamine, a key mediator in allergic reactions and inflammation. esmed.org Research into HDC inhibitors has explored various chemical classes, including derivatives of histidine itself and natural products. esmed.orgnih.gov For example, the methyl ester of L-histidine has been shown to be a potent inhibitor of rat stomach HDC with a Ki of 1.8 x 10^-6 M. nih.gov Other studies have identified lecanoric acid analogues as inhibitors of both HDC and tumor promoter-induced arachidonic acid release. nih.gov These studies provide insights into the types of molecular interactions that are important for HDC inhibition, which could guide the future design of inhibitors based on the this compound scaffold.

The general principles of enzyme inhibition involve the binding of an inhibitor to the active site or an allosteric site of an enzyme, thereby reducing its catalytic activity. The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, which can be determined through kinetic studies. nih.gov For inhibitors designed from scaffolds like this compound, the carboxylic acid moiety could mimic the substrate's carboxylate group, potentially leading to competitive inhibition by binding to the same site as the natural substrate. The stereochemistry of the scaffold would be critical in ensuring a proper fit within the enzyme's active site. The methyl group could provide additional hydrophobic interactions or steric hindrance that could enhance binding affinity and selectivity.

Strategic Incorporation into Biologically Active Compound Series

The this compound motif and its close analogs have been strategically incorporated into larger molecules to confer desirable pharmacological properties. The rigid structure helps to reduce the entropic penalty upon binding to a target and allows for the exploration of chemical space in a defined manner.

An example of this strategy is the use of a closely related analog, (3R,4R)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid, in the preparation of Janus kinase (JAK) inhibitors. pharmaffiliates.com JAK inhibitors are a class of drugs used in the treatment of autoimmune diseases and cancer. The pyrrolidine core in these molecules serves as a central scaffold to which other functional groups are attached to achieve potent and selective inhibition of the target kinase.

Role in Antitumor Agent Synthesis

The pyrrolidine scaffold is a core component of various compounds investigated for antitumor properties. nih.govfrontiersin.org For instance, spirooxindole-pyrrolidine derivatives have been designed as inhibitors of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction, a key target in cancer therapy. nih.govacs.org These inhibitors function by preventing MDM2 from targeting the p53 tumor suppressor for degradation. nih.gov An extensive structure-activity relationship (SAR) study on a class of spirooxindole MDM2 inhibitors led to the discovery of compound AA-115/APG-115 , which demonstrated high binding affinity to MDM2 (Ki < 1 nM) and potent cell growth inhibition in cancer cell lines with wild-type p53. acs.orgnih.gov This compound, which features a substituted pyrrolidine core, has advanced into clinical development. acs.org Additionally, other research has focused on synthesizing pyrrolidone derivatives, such as those bearing a 3,4,5-trimethoxyphenyl moiety, which have shown anticancer activity. mdpi.com While these examples highlight the utility of the broader pyrrolidine and pyrrolidone frameworks in oncology research, specific documented syntheses of antitumor agents commencing directly from this compound are not prominent in the reviewed literature.

Integration into Antibacterial Compound Scaffolds

The pyrrolidine ring is a key structural feature in several classes of antibacterial agents. Notably, it is incorporated into the structure of certain quinolone and naphthyridine carboxylic acid antibacterials. nih.govnih.gov Research in this area has led to the development of compounds like 1-ethyl- and 1-vinyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, which showed more potent in vitro and in vivo antibacterial activity than the established drug enoxacin. nih.gov These compounds exemplify how the pyrrolidine moiety can be appended to a pharmacologically active core to enhance its properties. nih.gov However, the direct use of this compound as a starting scaffold for the synthesis of novel antibacterial agents is not extensively detailed in the available scientific literature.

Application in Antimalarial Compound Series

A significant application of the pyrrolidine-3-carboxylic acid scaffold is in the development of novel antimalarial agents. nih.gov Researchers have identified a class of 4-aryl-N-benzylpyrrolidine-3-carboxamides as potent inhibitors of Plasmodium falciparum. nih.govfigshare.com These compounds were discovered through a hybrid target-phenotype approach, starting from a hit compound (GNF-Pf-4691) identified in phenotypic screening databases. nih.govfigshare.com

The synthesis of these antimalarial agents involves the stereoselective creation of a trans-3,4-disubstituted pyrrolidine core, which is then elaborated into the final carboxamide derivatives. nih.gov Extensive SAR studies led to the identification of a lead compound, (+)-54b (CWHM-1008) , which is a derivative of a 4-aryl-pyrrolidine-3-carboxylic acid scaffold. nih.govnih.gov This compound exhibited potent activity against both drug-sensitive (3D7, EC₅₀ = 46 nM) and drug-resistant (Dd2, EC₅₀ = 21 nM) strains of P. falciparum. nih.govacs.org Furthermore, it demonstrated a favorable pharmacokinetic profile in mice, including a long half-life (4.4 hours), and was orally efficacious in a mouse model of malaria. nih.govacs.org

This line of research underscores the 4-aryl-N-benzylpyrrolidine-3-carboxamide structure as a promising new chemotype for malaria drug discovery. acs.org

Bioisosteric Replacements and Analog Design

While the carboxylic acid group can be a critical part of a pharmacophore, it can also introduce challenges such as metabolic instability and poor membrane permeability. nih.govresearchgate.net Medicinal chemists frequently use bioisosteric replacements to mitigate these issues while preserving or enhancing biological activity. drughunter.com

Carboxylic Acid Bioisosteres

Bioisosteres are functional groups or molecules that have similar physical and chemical properties, leading to broadly similar biological activities. drughunter.com For the carboxylic acid moiety, several "classical" bioisosteres are commonly employed. These groups often mimic the acidic and hydrogen-bonding properties of the original carboxyl group. nih.gov

Key examples include:

Tetrazoles : These are among the most frequently used carboxylic acid isosteres, with a pKa (~4.5–4.9) that closely resembles that of carboxylic acids. nih.govcambridgemedchemconsulting.com However, they are slightly larger, which can impact binding at the target site. cambridgemedchemconsulting.com

Acyl Sulfonamides : These groups also have pKa values in the range of carboxylic acids (4–5) and can offer advantages such as increased lipophilicity and metabolic stability. nih.govdrughunter.com

Hydroxamic Acids : These can act as bioisosteres but are also susceptible to metabolic processes like glucuronidation. nih.gov

3-Hydroxyisoxazoles : This planar heterocyclic group is another acidic bioisostere with a pKa of approximately 4–5. nih.gov

Nonclassical Bioisosteres for Property Modulation

Nonclassical bioisosteres are structurally distinct groups that produce similar biological effects through different interaction patterns. drughunter.com These are often used to fine-tune physicochemical properties. An alternative strategy to using acidic mimics is the replacement of the carboxylate with neutral functional groups that rely on hydrogen bonds or other interactions. nih.gov For instance, in the development of certain receptor antagonists, replacing a highly acidic tetrazole with a less acidic 5-oxo-1,2,4-oxadiazole was a successful strategy to improve oral drug absorption. drughunter.com The use of quantum theory and computational tools like the average electron density tool can help in quantitatively evaluating and identifying novel nonclassical bioisosteres. nih.gov

Structure-Activity Relationship (SAR) Studies on Derivatives (non-clinical)

The development of the 4-aryl-N-benzylpyrrolidine-3-carboxamide antimalarial series provided a wealth of non-clinical SAR data. nih.govnih.gov These studies revealed key structural features that govern the antimalarial potency of this scaffold.

Key SAR findings include:

Stereochemistry : The relative stereochemistry of the pyrrolidine ring is crucial for activity. For the 4-aryl-N-benzylpyrrolidine-3-carboxamide series, the (3R,4S) configuration was found to be preferred over the (3S,4R) enantiomer. nih.gov Interestingly, for a "reversed" amide series (2-aryl-N-(4-arylpyrrolidin-3-yl)acetamides), the preferred stereochemistry was the opposite (3S,4R). nih.gov

4-Position Aryl Group : A range of hydrophobic groups and some heterocycles are tolerated at this position on the pyrrolidine ring. nih.govfigshare.com For example, analogs with a 4-trifluoropyridine moiety were synthesized to lower lipophilicity. nih.gov

N-Benzyl Amide Group : The substitution on the N-benzyl portion of the molecule is highly constrained. A modest difference in potency was observed between a phenyl and a pyridine (B92270) ring at this position. However, the stereochemistry of any substituent on the alpha-carbon of the benzyl (B1604629) group had a dramatic effect on potency, with an (S)-methyl group being tolerated but an (R)-methyl group leading to a >30-fold loss in activity. nih.gov

These SAR studies highlight the specific structural and stereochemical requirements for potent antimalarial activity within this chemical series, providing a roadmap for the design of future analogs. nih.govnih.gov

Positional Scanning and Substituent Effects on Chemical Properties and Interactions

The strategic modification of the this compound scaffold is a key approach in medicinal chemistry to modulate its physicochemical properties and biological activity. Positional scanning and the introduction of various substituents can significantly influence how the molecule interacts with biological targets. Research into related pyrrolidine-3-carboxylic acid derivatives has provided insights into the structure-activity relationships (SAR).